molecular formula C15H13ClO4 B6406820 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261976-19-5

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6406820
CAS RN: 1261976-19-5
M. Wt: 292.71 g/mol
InChI Key: SSYAGFKYFHCXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid (4-CMPBA) is a chemical compound belonging to the class of phenolic acids. It is a white crystalline solid with a molecular weight of 265.6 g/mol and a melting point of 154-156°C. 4-CMPBA has been widely used in scientific research due to its unique properties, and is particularly useful in the synthesis of various organic compounds.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been used in the synthesis of various metal complexes, such as those of cobalt, nickel, and zinc.

Mechanism of Action

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds such as prostaglandins and thromboxanes. By inhibiting COX-2, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% can reduce the production of these compounds and thus reduce inflammation.
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has been found to reduce inflammation in various animal models, and has been shown to be effective in reducing pain and fever in humans. In addition, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess antioxidant properties, and has been shown to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and can be handled safely in the laboratory. However, it is important to note that 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% is a strong acid and can be corrosive if not handled properly.

Future Directions

In the future, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be used in the development of new drugs for the treatment of inflammation and pain. It may also be used in the development of new metal complexes for use in various industrial applications. Additionally, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be explored as a potential antioxidant agent for use in various medical applications. Finally, 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% may be used in the development of new polymers and other materials for use in various industries.

Synthesis Methods

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% can be synthesized through several different methods. The most common method is the esterification of 4-chloro-2-methoxybenzoic acid with 4-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures (around 80-90°C) for several hours. Other methods for synthesizing 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid, 95% involve the use of Grignard reagents or the reaction of 4-chloro-2-methoxybenzoic acid with 4-methoxyphenol in the presence of a base catalyst such as sodium hydroxide.

properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-7-9(15(17)18)3-5-11(13)12-6-4-10(16)8-14(12)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYAGFKYFHCXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691080
Record name 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-19-5
Record name 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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